![molecular formula C13H18O4 B14452019 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol CAS No. 77164-58-0](/img/structure/B14452019.png)
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol
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Overview
Description
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol is an aromatic ether with the molecular formula C12H16O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of ethyl vanillin with propylene glycol under acidic conditions to form the dioxane ring . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and technology ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its sweet and creamy aroma
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl vanillin: Similar in structure but lacks the dioxane ring.
Vanillin: Contains a hydroxyl group instead of the ethoxy group.
Propylene glycol acetal: Similar dioxane ring but different substituents
Uniqueness
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol is unique due to its combination of the ethoxy group and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
77164-58-0 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C13H18O4/c1-3-15-12-8-10(4-5-11(12)14)13-16-7-6-9(2)17-13/h4-5,8-9,13-14H,3,6-7H2,1-2H3 |
InChI Key |
CPLZXSYYEVLHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2OCCC(O2)C)O |
Origin of Product |
United States |
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